4-phenyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Description
The compound 4-phenyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide is a benzamide derivative featuring a benzothiazole core substituted with a sulfamoyl group at position 6 and a propargyl (prop-2-ynyl) moiety at position 2. The benzamide group is attached to the benzothiazole via an imine linkage (C=N), forming a conjugated system.
Key structural characteristics include:
- Benzothiazole core: A heterocyclic aromatic system with sulfur and nitrogen atoms.
- Sulfamoyl group (-SO₂NH₂): Enhances solubility and hydrogen-bonding capacity.
- Propargyl substituent (CH₂C≡CH): Introduces alkyne functionality for click chemistry or further derivatization.
Properties
IUPAC Name |
4-phenyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3S2/c1-2-14-26-20-13-12-19(31(24,28)29)15-21(20)30-23(26)25-22(27)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h1,3-13,15H,14H2,(H2,24,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFPMBVQWGETEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide typically involves multi-step organic reactions One common approach is to start with the benzothiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-phenyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer or infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-phenyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Benzothiazole Derivatives
Sulfonamide vs. Sulfamoyl Groups
4-[Bis(prop-2-enyl)sulfamoyl]-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide ():
- Replaces the propargyl group with ethyl and ethoxy substituents.
- The bis(propenyl)sulfamoyl group introduces bulkier alkyl chains, reducing solubility compared to the sulfamoyl (-SO₂NH₂) group in the target compound.
- Ethoxy and ethyl groups may lower reactivity compared to the propargyl’s alkyne functionality .
- 4-(Dimethylsulfamoyl)-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide (): Features dimethylsulfamoyl (-SO₂N(CH₃)₂) instead of sulfamoyl (-SO₂NH₂).
Propargyl vs. Halogenated/Alkyl Substituents
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (, Compounds [7–9]):
- Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (, I-6230): Replaces benzothiazole with a pyridazine ring and ester group. Lower thermal stability (decomposition at 180°C vs. benzothiazole derivatives >200°C) due to ester hydrolysis susceptibility .
Spectral and Structural Analysis
IR and NMR Spectroscopy
Target Compound :
- Expected IR peaks: νC≡C (propargyl) at ~2100 cm⁻¹, νC=N (benzothiazole) at ~1600 cm⁻¹, and νSO₂ (sulfamoyl) at ~1350–1150 cm⁻¹.
- ¹H-NMR: Propargyl protons (δ 2.5–3.0 ppm), aromatic protons (δ 7.0–8.5 ppm), and NH₂ (sulfamoyl) at δ 5.0–6.0 ppm.
Crystallographic Validation
- Software such as SHELX and WinGX (–7) confirms the tautomeric forms and planar geometry of benzothiazole derivatives. For example, the thione tautomer of triazoles in was validated via absence of νS-H (~2500 cm⁻¹) in IR .
Biological Activity
4-phenyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a benzamide core with additional functional groups that contribute to its biological properties.
Antitumor Activity
Recent studies have indicated that compounds similar to 4-phenyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene) exhibit potent anti-proliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. For instance, research has shown that related thiosemicarbazones demonstrate enhanced anti-tumor activity compared to established treatments like desferrioxamine .
Antiviral Activity
The compound's structural analogs have been investigated for their ability to modulate hepatitis B virus (HBV) capsid assembly. A notable study demonstrated that derivatives could significantly reduce HBV DNA levels in infected models, suggesting a promising avenue for antiviral drug development .
Biological Activity Data
| Activity Type | Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Antiviral | Inhibits HBV capsid assembly | |
| Enzyme Inhibition | Potential inhibition of key enzymes |
Case Studies
-
Antitumor Efficacy
A study evaluated the anti-proliferative effects of various 4-phenyl-substituted compounds on human cancer cell lines. The results indicated that compounds with electron-donating groups exhibited significantly higher activity than those with electron-withdrawing substituents . -
Hepatitis B Virus Modulation
In a preclinical model, the compound JNJ-632 was tested for its ability to inhibit HBV replication. The results showed a marked reduction in viral load, highlighting the therapeutic potential of related sulfonamide derivatives in treating viral infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
